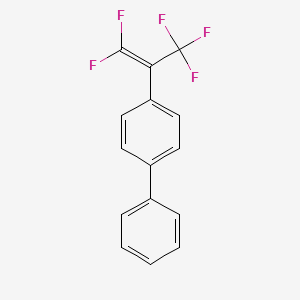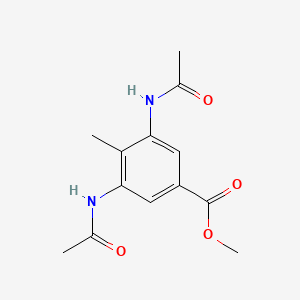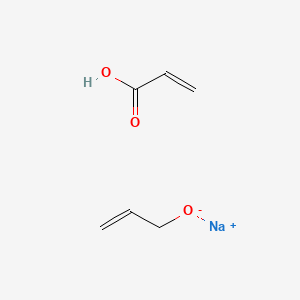
2-(4-Cyanophenyl)-3-phenylbut-2-enedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Cyanophenyl)-3-phenylbut-2-enedinitrile: is an organic compound characterized by the presence of a cyanophenyl group and a phenylbutenedinitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyanophenyl)-3-phenylbut-2-enedinitrile typically involves the reaction of 4-cyanobenzaldehyde with phenylacetonitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Cyanophenyl)-3-phenylbut-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Azides or other substituted derivatives.
Applications De Recherche Scientifique
2-(4-Cyanophenyl)-3-phenylbut-2-enedinitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Cyanophenyl)-3-phenylbut-2-enedinitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways. The nitrile group is particularly important for binding to active sites of enzymes, forming stable interactions that can alter enzyme function .
Comparaison Avec Des Composés Similaires
2-(4-Cyanophenyl)-5-aryloxazoles: These compounds share the cyanophenyl group and exhibit similar chemical reactivity and applications.
N-(2,6-Dinitro-4-cyanophenyl)hydrazine: This compound also contains a cyanophenyl group and is used in similar research applications.
Uniqueness: 2-(4-Cyanophenyl)-3-phenylbut-2-enedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyanophenyl and phenylbutenedinitrile moieties allows for versatile applications in various fields of research and industry.
Propriétés
Numéro CAS |
61469-62-3 |
|---|---|
Formule moléculaire |
C17H9N3 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
2-(4-cyanophenyl)-3-phenylbut-2-enedinitrile |
InChI |
InChI=1S/C17H9N3/c18-10-13-6-8-15(9-7-13)17(12-20)16(11-19)14-4-2-1-3-5-14/h1-9H |
Clé InChI |
WNODLDZAYPKXLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C#N)C2=CC=C(C=C2)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol](/img/structure/B14583697.png)
![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)


![N-[(2-Bromoethoxy)carbonyl]-L-isoleucine](/img/structure/B14583726.png)
![3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one](/img/structure/B14583732.png)
![Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-](/img/structure/B14583737.png)

![[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B14583744.png)





